2H-Pyran-2,4(3H)-dione, dihydro-6-methyl-6-(phenylmethyl)-
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Overview
Description
2H-Pyran-2,4(3H)-dione, dihydro-6-methyl-6-(phenylmethyl)- is a chemical compound belonging to the pyran family Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-2,4(3H)-dione, dihydro-6-methyl-6-(phenylmethyl)- typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:
Aldol Condensation: Using aldehydes and ketones to form the pyran ring.
Michael Addition: Adding nucleophiles to α,β-unsaturated carbonyl compounds.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale reactions using optimized conditions to maximize yield and purity. This could include:
Catalytic Processes: Utilizing catalysts to enhance reaction rates.
Continuous Flow Reactors: For efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
2H-Pyran-2,4(3H)-dione, dihydro-6-methyl-6-(phenylmethyl)- can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction to less oxidized forms using reducing agents.
Substitution: Replacing one functional group with another under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for potential therapeutic properties.
Industry: Used in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism by which 2H-Pyran-2,4(3H)-dione, dihydro-6-methyl-6-(phenylmethyl)- exerts its effects involves interactions with molecular targets and pathways. This could include:
Enzyme Inhibition: Binding to and inhibiting specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Comparison with Similar Compounds
Similar Compounds
2H-Pyran-2,4(3H)-dione: The parent compound without the dihydro-6-methyl-6-(phenylmethyl) substitution.
Dihydro-2H-pyran: A reduced form of pyran.
6-Methyl-2H-pyran-2,4(3H)-dione: A similar compound with a methyl substitution.
Properties
CAS No. |
626244-91-5 |
---|---|
Molecular Formula |
C13H14O3 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
6-benzyl-6-methyloxane-2,4-dione |
InChI |
InChI=1S/C13H14O3/c1-13(8-10-5-3-2-4-6-10)9-11(14)7-12(15)16-13/h2-6H,7-9H2,1H3 |
InChI Key |
UENUDMPGWSPKSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)CC(=O)O1)CC2=CC=CC=C2 |
Origin of Product |
United States |
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